molecular formula C19H16N2O3S B2530620 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 888410-69-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2530620
CAS No.: 888410-69-3
M. Wt: 352.41
InChI Key: ZXEGTMOHIIFHRP-UHFFFAOYSA-N
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Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic organic compound featuring a benzodioxin-thiazole core structure, designed for advanced chemical and pharmacological research. This hybrid molecule integrates a 2,3-dihydro-1,4-benzodioxin system, a privileged scaffold in medicinal chemistry known for contributing to favorable pharmacokinetic properties, with a thiazole ring that serves as a critical pharmacophore in many bioactive molecules . The compound's structure is characterized by a phenylacetamide moiety linked to the thiazole component, creating a multifunctional chemical entity suitable for structure-activity relationship (SAR) studies and drug discovery programs. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays.Compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated significant research utility in various biological contexts, including investigations into enzyme inhibition pathways . The structural architecture of this molecule suggests potential research applications for studying soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition, based on established research with similar benzodioxin-containing analogs . Additionally, recent scientific literature indicates that structurally related benzodioxin-acetamide hybrids have shown promising α-glucosidase and acetylcholinesterase inhibitory activities in preliminary research settings, making them valuable chemical tools for investigating metabolic and neurological disorders . The presence of both benzodioxin and thiazole rings in a single molecular framework offers researchers a versatile compound for exploring polypharmacology approaches, particularly in the development of multi-target directed ligands for complex disease pathways .This product is provided as a solid material of high chemical purity, characterized by appropriate analytical methods to ensure batch-to-batch consistency and reliable research outcomes. Researchers handling this compound should implement standard safety precautions for laboratory chemicals, including the use of appropriate personal protective equipment. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGTMOHIIFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. The thiazole ring is then introduced through a cyclization reaction, often involving thioamides and halides. Finally, the phenylacetamide group is added through acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis involves multi-step reactions focusing on thiazole ring formation and subsequent functionalization:

Thiazole Ring Formation

The core thiazole structure is typically synthesized via Hantzsch thiazole synthesis , involving cyclocondensation of α-halo carbonyl compounds with thiourea derivatives . For this compound:

  • Bromoacetylation : 2,3-dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl bromide to form 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .

  • Cyclization : The intermediate undergoes cyclization with thiourea or thioamides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) to yield the thiazole ring .

Amide Coupling

The phenylacetamide side chain is introduced via amide bond formation :

  • Reagents : Carbodiimides (e.g., DCC, EDC) or active esters facilitate coupling between the thiazole-2-amine and phenylacetyl chloride .

  • Conditions : Reactions proceed in anhydrous dichloromethane or THF at 0–25°C, with yields optimized to >75% .

Acetamide Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis :

  • Acidic Conditions : HCl (conc.) at reflux yields 2-phenylacetic acid and the corresponding thiazol-2-amine.

  • Basic Conditions : NaOH (2M) at 60°C produces the carboxylate salt.

ConditionProductYieldSource
6M HCl, reflux2-phenylacetic acid + amine85%
2M NaOH, 60°CSodium 2-phenylacetate + amine78%

Electrophilic Aromatic Substitution (EAS)

The benzodioxane ring participates in EAS at the electron-rich C-6 position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, forming 6-nitro derivatives .

  • Halogenation : Br₂/FeBr₃ yields 6-bromo derivatives .

Thiazole Ring Modifications

  • Alkylation : The thiazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .

  • Oxidation : H₂O₂/Fe²⁺ oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone groups, altering electronic properties .

Cross-Coupling Reactions

The thiazole and benzodioxane moieties enable transition-metal-catalyzed couplings :

  • Suzuki Coupling : The brominated benzodioxane intermediate reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce diverse aryl groups .

  • Buchwald-Hartwig Amination : Pd catalysts (e.g., Pd₂(dba)₃) couple the thiazole-2-amine with aryl halides to form biaryl amines .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight key reactive sites for optimizing bioactivity:

  • Acetamide Replacement : Substituting 2-phenylacetamide with heteroaryl acetamides (e.g., pyridyl) enhances α-glucosidase inhibition (IC₅₀: 12–18 µM vs. 22 µM for parent) .

  • Benzodioxane Functionalization : Adding electron-withdrawing groups (e.g., -NO₂) at C-6 improves antibacterial potency (MIC: 4 µg/mL vs. 16 µg/mL).

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol leads to thiazole ring opening via radical mechanisms, forming sulfonic acid derivatives.

  • Thermal Stability : Decomposes above 220°C (TGA data), releasing CO and NH₃.

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally related benzodioxane-thiazole hybrids:

Reaction TypeThis CompoundAnalogues (e.g., EVT-4782914)
Hydrolysis Ratet₁/₂: 8h (pH 7.4)t₁/₂: 12h (pH 7.4)
Suzuki Coupling Yield82%68–75%
SAR FlexibilityHigh (acetamide modifications)Moderate (sulfonamide constraints)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzodioxin moieties. For instance, derivatives similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species.

Case Study: Antimicrobial Evaluation

A study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy using the turbidimetric method. The results indicated that certain derivatives exhibited promising antimicrobial activity against multiple pathogens, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole-containing compounds have been noted for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In a recent study, compounds structurally related to this compound were screened against human breast adenocarcinoma cell lines (MCF7). The findings revealed that specific derivatives not only inhibited cell growth but also induced apoptosis in cancer cells . The molecular docking studies further supported these findings by illustrating favorable interactions between the compounds and cancer cell receptors.

Enzyme Inhibition

The compound's structural features suggest potential applications as enzyme inhibitors. Specifically, it has been studied for its ability to inhibit acetylcholinesterase and α-glucosidase, which are crucial in managing diseases like Alzheimer's and Type 2 Diabetes Mellitus.

Case Study: Enzyme Inhibition Studies

Research focused on synthesizing sulfonamide derivatives containing benzodioxane and acetamide moieties demonstrated their inhibitory potential against α-glucosidase and acetylcholinesterase. These studies utilized in silico methods to predict binding affinities and mechanisms of action . The results indicated that certain modifications could significantly enhance inhibitory activity, underscoring the therapeutic potential of these compounds.

Comprehensive Data Table

Application Activity Study Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in MCF7 breast cancer cells
Enzyme InhibitionInhibits acetylcholinesterase and α-glucosidase

Mechanism of Action

The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylacetamide group may interact with enzymes or receptors, leading to biological responses. The thiazole ring can participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Key Observations:

  • Phenylacetamide vs. Cyclopentanecarboxamide (WAY-637921): The phenyl group in the target compound likely enhances π-stacking interactions compared to the saturated cyclopentane in WAY-637921, which may improve binding to aromatic-rich enzyme pockets .
  • Acetonitrile Derivative: The nitrile group in 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile suggests utility as a synthetic intermediate for further functionalization (e.g., hydrolysis to carboxylic acids) .

Spectral and Physicochemical Properties

  • IR Spectroscopy:

    • The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole-thione tautomers (e.g., compounds 7–9 in ) contrasts with the target compound’s phenylacetamide, which would exhibit a strong C=O band near 1680 cm⁻¹ .
    • Thiazole C=S vibrations (1243–1258 cm⁻¹) are absent in the target compound, confirming the amide linkage instead of a thione group .
  • NMR Spectroscopy:

    • The benzodioxin protons (δ 4.2–4.4 ppm for –OCH₂–) and thiazole protons (δ 7.2–7.8 ppm) are consistent across analogues .
    • Phenylacetamide’s methylene group (CH₂CO) would resonate near δ 3.6–3.8 ppm, distinct from cyclopentane carboxamide’s aliphatic signals (δ 1.5–2.1 ppm) .

Pharmacological and Industrial Relevance

  • Immunomodulation: D4476 (), containing a benzodioxin-imidazole core, highlights this scaffold’s versatility in targeting T-cell differentiation pathways .
  • Patent Activity: Derivatives like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide () emphasize industrial interest in benzodioxin-thiazole hybrids for kinase inhibition .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with thiazole and acetamide moieties. The process generally follows these steps:

  • Formation of Benzodioxin Derivative : The initial step involves synthesizing 2,3-dihydrobenzo[1,4]dioxin derivatives through reactions involving appropriate halides and amines.
  • Thiazole Formation : The benzodioxin derivative is then reacted with thiazole precursors under basic conditions to form the thiazole ring.
  • Acetamide Coupling : Finally, the thiazole compound is coupled with phenylacetamide to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its potential as an enzyme inhibitor and therapeutic agent against neurodegenerative diseases.

Enzyme Inhibition

Research indicates that compounds related to this structure exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM). For instance:

  • Acetylcholinesterase Inhibition : The compound has shown promise as an AChE inhibitor, which is essential for enhancing cholinergic neurotransmission in Alzheimer's disease models .
CompoundIC50 (µM)Target Enzyme
This compound5.6Acetylcholinesterase
Related Compound X10.0α-glucosidase

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations. For example:

  • MTT Assay Results : In a study involving A549 human pulmonary endothelial cells, the compound maintained cell viability above 80% at concentrations up to 100 µM .

Therapeutic Potential

The unique structural features of this compound suggest potential applications in treating neurodegenerative diseases beyond Alzheimer's disease:

  • Neuroprotective Effects : Its ability to inhibit cholinesterase suggests a role in preventing neurodegeneration associated with cognitive decline.
  • Antiviral Activity : Some derivatives have shown antiviral properties against various pathogens, indicating broader therapeutic applications .
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities that could be beneficial in reducing oxidative stress in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Alzheimer's Disease Model : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated improved cognitive function and reduced amyloid plaque formation.
    • Study Reference : A recent study showed that a related benzodioxin derivative improved memory retention in mice subjected to cognitive impairment models.
  • Diabetes Management : Compounds inhibiting α-glucosidase have been tested for their effectiveness in managing blood glucose levels in diabetic patients.
    • Clinical Trial Outcome : A phase II clinical trial indicated significant reductions in postprandial glucose levels among participants treated with related thiazole derivatives.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the foundational steps for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, and how is its structure validated? A:

  • Synthesis Steps :
    • Core Heterocycle Formation : The thiazole ring is synthesized via cyclization of thiourea derivatives with α-halo ketones. The benzodioxin moiety is introduced through nucleophilic substitution or coupling reactions .
    • Amide Bond Formation : The phenylacetamide group is coupled to the thiazole core using carbodiimide-based coupling agents (e.g., DCC) in anhydrous DMF under nitrogen .
  • Characterization :
    • TLC Monitoring : Reaction progress is tracked using TLC (silica gel, ethyl acetate/hexane eluent) .
    • Spectroscopic Validation :
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxin (δ 4.2–4.5 ppm for -OCH₂CH₂O-) and thiazole (δ 7.5–8.2 ppm) moieties .
    • Purification : Final compound is recrystallized from ethanol/water mixtures .

Advanced Reaction Optimization

Q: How can researchers optimize yield and purity during synthesis using statistical experimental design? A:

  • Design of Experiments (DoE) :
    • Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios) .
    • Response Surface Methodology : Identifies optimal conditions (e.g., 90°C in DMF with 1:1.1 ratio) to maximize yield (>75%) and minimize by-products (<5%) .
  • Case Study : A 2³ factorial design revealed solvent choice as the most critical factor for thiazole ring formation (p < 0.05) .

Resolving Data Contradictions in Structural Analysis

Q: How should researchers address discrepancies between computational predictions and experimental NMR data for this compound? A:

  • Stepwise Approach :
    • Re-examine Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Compare experimental data with computed values using the same solvent model .
    • Dynamic Effects : Conformational flexibility in the benzodioxin-thiazole linkage may lead to averaged NMR signals. Use variable-temperature NMR to detect restricted rotation .
    • Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₀H₁₇N₂O₃S) and rule out impurities .

Pharmacological Target Identification

Q: What methodologies are recommended for identifying biological targets of this compound? A:

  • In Silico Screening :
    • Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., CDK2) or GPCRs, leveraging the thiazole and benzodioxin motifs as pharmacophores .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural analogs in show anti-inflammatory activity .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .

Purification Challenges in Multi-Step Synthesis

Q: What advanced techniques mitigate purification issues for intermediates with similar polarities? A:

  • Chromatographic Strategies :
    • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel to separate thiazole intermediates from unreacted starting materials .
    • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve amide by-products with >95% purity .
  • Case Example : A 15% yield loss due to column overloading was resolved by reducing sample load to <5% of column volume .

Stability Under Experimental Conditions

Q: How can researchers assess the compound’s stability in solution and solid states? A:

  • Accelerated Stability Testing :
    • Solution Phase : Monitor degradation in DMSO (40°C, 72 hrs) via HPLC. <10% degradation indicates suitability for biological assays .
    • Solid State : TGA/DSC analysis reveals decomposition onset at >200°C, confirming thermal stability during storage .
  • Light Sensitivity : UV-Vis spectroscopy (λmax 280 nm) shows no shifts under dark vs. light conditions, indicating photostability .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to structurally similar molecules in terms of reactivity and bioactivity? A:

Compound Key Features Bioactivity
Target CompoundBenzodioxin-thiazole core, phenylacetamide side chainPredicted kinase inhibition
N-(4-chlorobenzyl)-2-(3-oxo-...) [17]Chlorobenzyl group, benzothiazinoneAnti-inflammatory
4-Aminoantipyrine [14]Pyrazoline core, analgesic scaffoldCOX-2 inhibition
  • Reactivity Trends : The benzodioxin-thiazole core exhibits higher electrophilicity than benzothiazinone analogs, favoring nucleophilic substitutions .

Handling Air-Sensitive Intermediates

Q: What precautions are necessary for intermediates prone to oxidation or hydrolysis? A:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reagent additions) .
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to scavenge water .
  • Quenching Protocols : For thiol-containing intermediates, quench with excess MeOH to prevent disulfide formation .

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